3-acetyl-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-acetyl-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3S/c1-13(24)15-3-2-4-17(9-15)27(25,26)22-10-14-5-7-23(8-6-14)18-20-11-16(19)12-21-18/h2-4,9,11-12,14,22H,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYZKWIAGLIRFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-acetyl-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide, with the CAS number 2097897-06-6, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 392.4 g/mol. The structure includes a piperidine ring substituted with a fluorinated pyrimidine and a sulfonamide group, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H21FN4O3S |
| Molecular Weight | 392.4 g/mol |
| CAS Number | 2097897-06-6 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Similar sulfonamide derivatives have been shown to inhibit key enzymes such as carbonic anhydrase and acetylcholinesterase, which are crucial in various physiological processes .
- Receptor Binding : The compound may exhibit binding affinity to specific receptors involved in cardiovascular regulation, potentially influencing perfusion pressure and coronary resistance .
Antibacterial Activity
Research has indicated that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, sulfonamide derivatives have been evaluated against several bacterial strains, showing moderate to strong inhibition against pathogens like Salmonella typhi and Bacillus subtilis.
Case Study: Cardiovascular Effects
A study on the effects of benzene sulfonamides on perfusion pressure utilized an isolated rat heart model. The results demonstrated that certain sulfonamide derivatives could significantly decrease perfusion pressure over time, indicating potential cardiovascular benefits through modulation of vascular resistance .
Table 1: Effects on Perfusion Pressure
| Compound | Dose (nM) | Change in Perfusion Pressure (%) |
|---|---|---|
| Control | N/A | 0 |
| Benzene Sulfonamide | 0.001 | -15 |
| Compound A (4-(2-aminoethyl)-sulfonamide) | 0.001 | -25 |
| Compound B (2-hydrazinocarbonyl) | 0.001 | -10 |
Research Findings
Recent studies have highlighted the importance of the piperidine moiety in enhancing the pharmacological profile of sulfonamide compounds. The presence of fluorine in the pyrimidine ring contributes to increased metabolic stability and bioavailability, making these compounds promising candidates for drug development in treating conditions such as hypertension and infections .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and physicochemical properties of the target compound with related sulfonamide and heterocyclic derivatives:
*Molecular weight estimated based on structural similarity to .
Substituent Effects on Activity and Selectivity
- Fluoropyrimidine vs. Oxazole/Chloro Groups : The target compound’s 5-fluoropyrimidine-piperidine unit is shared with the oxazole-substituted analog in . However, replacing oxazole with an acetyl group may reduce aromatic stacking interactions while improving metabolic stability due to decreased π-electron density . In contrast, the chloro and trifluoromethyl groups in ’s herbicidal compound enhance electrophilicity, favoring interactions with plant enzyme targets .
- Acetyl vs. Acyl Modifications : Unlike fentanyl analogs (e.g., N-phenylpropanamide derivatives in ), the acetyl group in the target compound lacks the extended hydrophobic chains required for opioid receptor binding, suggesting divergent therapeutic applications .
Pharmacokinetic and Physicochemical Considerations
- Solubility : The acetyl group in the target compound may improve aqueous solubility compared to the chlorinated herbicidal analog in , which has higher lipophilicity due to halogenation .
- Melting Points : The pyrazolo-pyrimidine derivative in exhibits a higher melting point (175–178°C), likely due to its rigid chromen-4-one core and extensive hydrogen-bonding networks . The target compound’s melting point is unreported but expected to be lower due to structural flexibility.
Q & A
Q. How can researchers design dose-response studies to account for off-target effects?
- Experimental Design :
- Concentration range : Test 0.1–100 µM with 10-fold dilutions to identify therapeutic windows .
- Counter-screens : Include unrelated targets (e.g., kinases) to assess selectivity .
- Positive/Negative controls : Use known inhibitors (e.g., acetazolamide for CA) and vehicle (DMSO ≤0.1%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
